2-[4-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]-2-methoxyphenoxy]acetamide
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Overview
Description
2-[4-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]-2-methoxyphenoxy]acetamide is a complex organic compound that features a benzodioxin ring system
Preparation Methods
The synthesis of 2-[4-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]-2-methoxyphenoxy]acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Coupling with Methoxyphenoxy Acetamide: The final step involves coupling the aminated benzodioxin derivative with methoxyphenoxy acetamide using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Chemical Reactions Analysis
2-[4-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]-2-methoxyphenoxy]acetamide undergoes various chemical reactions:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and enzyme inhibitor.
Biological Studies: The compound is used in studies related to enzyme inhibition and antibacterial activity.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[4-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]-2-methoxyphenoxy]acetamide involves its interaction with specific enzymes and receptors in biological systems. The compound inhibits enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to antibacterial effects by disrupting essential metabolic pathways in bacteria .
Comparison with Similar Compounds
Similar compounds include:
2,3-Dihydro-1,4-benzodioxin-6-ylamine: This compound shares the benzodioxin ring system and exhibits similar biological activities.
Methoxyphenoxy Acetamide Derivatives: These compounds have similar structural features and are studied for their medicinal properties.
The uniqueness of 2-[4-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]-2-methoxyphenoxy]acetamide lies in its combined structural elements, which confer distinct biological activities and synthetic versatility.
Properties
Molecular Formula |
C18H20N2O5 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-2-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C18H20N2O5/c1-22-16-8-12(2-4-14(16)25-11-18(19)21)10-20-13-3-5-15-17(9-13)24-7-6-23-15/h2-5,8-9,20H,6-7,10-11H2,1H3,(H2,19,21) |
InChI Key |
UUVVONYYZRSBLW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)OCCO3)OCC(=O)N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)OCCO3)OCC(=O)N |
Origin of Product |
United States |
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